molecular formula C26H18O B12883217 3,4,6-Triphenylbenzofuran CAS No. 197359-72-1

3,4,6-Triphenylbenzofuran

Cat. No.: B12883217
CAS No.: 197359-72-1
M. Wt: 346.4 g/mol
InChI Key: SRPIVSBODUBBSL-UHFFFAOYSA-N
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Description

3,4,6-Triphenylbenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. The presence of three phenyl groups attached to the benzofuran core makes this compound unique and of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Triphenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-hydroxybenzophenone derivatives in the presence of acidic or basic catalysts. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Triphenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4,6-Triphenylbenzofuran has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4,6-Triphenylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Phenylbenzofuran: A derivative with one phenyl group.

    3,4-Diphenylbenzofuran: A derivative with two phenyl groups.

Uniqueness: 3,4,6-Triphenylbenzofuran is unique due to the presence of three phenyl groups, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other benzofuran derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

197359-72-1

Molecular Formula

C26H18O

Molecular Weight

346.4 g/mol

IUPAC Name

3,4,6-triphenyl-1-benzofuran

InChI

InChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)26-24(18-27-25(26)17-22)21-14-8-3-9-15-21/h1-18H

InChI Key

SRPIVSBODUBBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)OC=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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